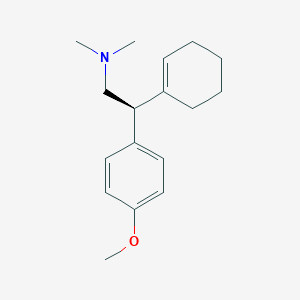
(S)-Dehydro Venlafaxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Dehydro Venlafaxine is a derivative of Venlafaxine, a well-known antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). This compound is characterized by the presence of a double bond in its structure, which distinguishes it from its parent compound, Venlafaxine. It is primarily studied for its potential pharmacological properties and its role in the metabolic pathway of Venlafaxine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Dehydro Venlafaxine typically involves the dehydration of Venlafaxine under acidic conditions. The process can be summarized as follows:
Starting Material: Venlafaxine.
Reaction Conditions: Dehydration is carried out in an acidic medium, often using sulfuric acid or hydrochloric acid.
Procedure: Venlafaxine is dissolved in the acid solution and heated to promote the elimination of water, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not extensively documented, the process would likely involve optimization of the dehydration reaction to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: (S)-Dehydro Venlafaxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound back to Venlafaxine or other reduced forms.
Substitution: The double bond in this compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the nucleophile, but typically involve mild to moderate temperatures and solvents like ethanol or methanol.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Venlafaxine and other reduced forms.
Substitution Products: Compounds with different substituents at the double bond position.
科学的研究の応用
Chemistry: Used as a model compound to study the reactivity of double bonds in organic synthesis.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Explored for its pharmacological properties, particularly its potential as an antidepressant or its role in the metabolism of Venlafaxine.
作用機序
The mechanism of action of (S)-Dehydro Venlafaxine is not fully elucidated, but it is believed to involve interactions with serotonin and norepinephrine transporters, similar to Venlafaxine. The compound may inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission. This mechanism is thought to contribute to its potential antidepressant effects.
類似化合物との比較
Venlafaxine: The parent compound, known for its antidepressant properties.
Desvenlafaxine: An active metabolite of Venlafaxine with similar pharmacological effects.
Duloxetine: Another SNRI used for the treatment of depression and anxiety.
Milnacipran: An SNRI with a different chemical structure but similar therapeutic uses.
Uniqueness: (S)-Dehydro Venlafaxine is unique due to the presence of a double bond, which imparts different chemical reactivity compared to its parent compound. This structural difference may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
特性
分子式 |
C17H25NO |
|---|---|
分子量 |
259.4 g/mol |
IUPAC名 |
(2S)-2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H25NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h7,9-12,17H,4-6,8,13H2,1-3H3/t17-/m0/s1 |
InChIキー |
OARSYJZOOXFPDU-KRWDZBQOSA-N |
異性体SMILES |
CN(C)C[C@@H](C1=CCCCC1)C2=CC=C(C=C2)OC |
正規SMILES |
CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


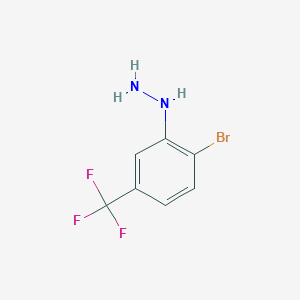
![[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B11927945.png)

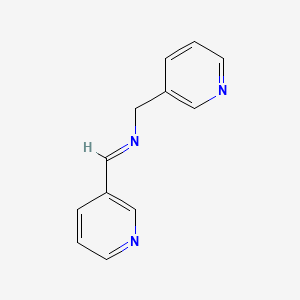
![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)

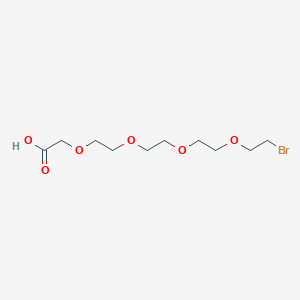
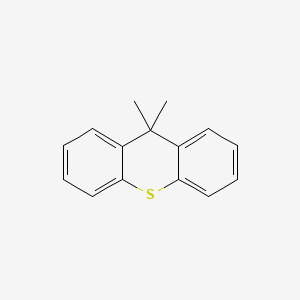


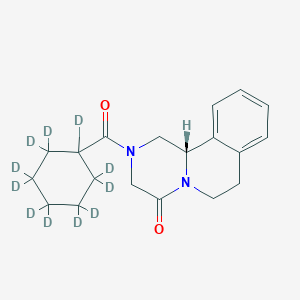

![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)

